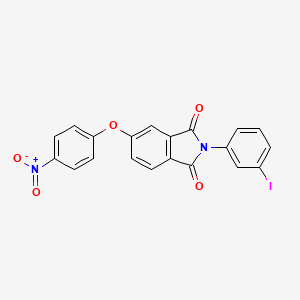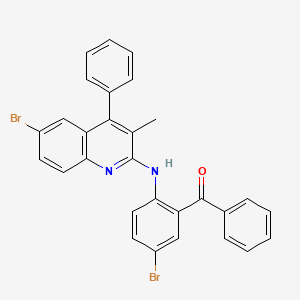![molecular formula C19H19ClN2O5 B11693564 N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B11693564.png)
N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] is a complex organic compound that features a benzodioxine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves the oxidation of a methyl group or the hydrolysis of an ester.
Attachment of the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] Group: This is usually done through a coupling reaction, such as an amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Processing: Where the reactions are carried out in a continuous manner, improving efficiency and scalability.
化学反応の分析
Types of Reactions
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] undergoes various types of chemical reactions:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of polymers and other materials with unique properties.
Biological Studies: Employed in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of receptors, affecting signal transduction pathways.
Pathway Interference: It may interfere with specific biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid: Lacks the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] group, making it less complex.
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid furan-2-ylmethylene-hydrazide: Contains a different substituent, leading to different properties and applications.
Uniqueness
The presence of the N’-[2-(4-chloro-3,5-dimethyl-phenyl)] group in 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid N’-[2-(4-chloro-3,5-dimethyl-phenyl)] imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C19H19ClN2O5 |
|---|---|
分子量 |
390.8 g/mol |
IUPAC名 |
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
InChI |
InChI=1S/C19H19ClN2O5/c1-11-7-13(8-12(2)18(11)20)25-10-17(23)21-22-19(24)16-9-26-14-5-3-4-6-15(14)27-16/h3-8,16H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
JKZGQSJVYQJOLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C2COC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z,5Z)-5-benzylidene-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11693484.png)
![(4Z)-4-[2-(3-acetylphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11693485.png)
![5-bromo-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11693489.png)
![3-bromo-N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11693494.png)
![N-(naphthalen-1-yl)-2-{[(4-nitrophenyl)carbonyl]amino}benzamide](/img/structure/B11693497.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11693514.png)
![N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11693526.png)
![(3E)-3-(4-methoxybenzylidene)-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693534.png)
![N'-{(E)-[4-(methylthio)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11693536.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(bromoacetyl)-](/img/structure/B11693543.png)


![(5E)-5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11693569.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11693573.png)
